N,N'-dimesitylformamidine
CAS No.: 75105-48-5
Cat. No.: VC11741696
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75105-48-5 |
|---|---|
| Molecular Formula | C19H24N2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | N,N'-bis(2,4,6-trimethylphenyl)methanimidamide |
| Standard InChI | InChI=1S/C19H24N2/c1-12-7-14(3)18(15(4)8-12)20-11-21-19-16(5)9-13(2)10-17(19)6/h7-11H,1-6H3,(H,20,21) |
| Standard InChI Key | VSPPKNZKMVKGNX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC=NC2=C(C=C(C=C2C)C)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC=NC2=C(C=C(C=C2C)C)C)C |
Introduction
Structural and Chemical Characteristics of N,N'-Dimesitylformamidine
N,N'-Dimesitylformamidine (C₂₁H₂₆N₂) is a formamidine derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of a formamidine backbone. The mesityl substituents confer steric bulk, which stabilizes reactive intermediates such as carbenes and enhances the compound’s utility in catalysis . The molecular structure is planar, with the nitrogen atoms adopting a trigonal geometry that facilitates resonance stabilization. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₆N₂ |
| Molecular Weight | 294.45 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in THF, DCM; sparingly in hexane |
| Stability | Air-stable but hygroscopic |
The compound’s infrared (IR) spectrum typically shows N–H stretching vibrations near 3300 cm⁻¹ and C=N stretches around 1600 cm⁻¹, consistent with its formamidine structure . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the mesityl substituents (δ ~2.3 ppm in ¹H NMR) and the aromatic protons (δ ~6.7 ppm).
Synthesis and Purification Methods
N,N'-Dimesitylformamidine is synthesized via a condensation reaction between mesitylamine and a formamide derivative under acidic conditions. A representative procedure involves:
-
Reaction Setup: Mesitylamine (2 equivalents) is combined with triethyl orthoformate (1 equivalent) in anhydrous toluene.
-
Acid Catalysis: A catalytic amount of p-toluenesulfonic acid (PTSA) is added to facilitate imine formation.
-
Reflux: The mixture is refluxed at 110°C for 12–24 hours under nitrogen atmosphere.
-
Workup: The product is extracted with dichloromethane, washed with aqueous NaHCO₃, and dried over MgSO₄.
-
Purification: Recrystallization from hot hexane yields pure N,N'-dimesitylformamidine as colorless crystals .
Key Considerations:
-
Moisture must be excluded to prevent hydrolysis of the formamidine.
-
The use of bulky amines like mesitylamine minimizes side reactions, ensuring high regioselectivity.
Role in N-Heterocyclic Carbene (NHC) Synthesis
N,N'-Dimesitylformamidine serves as a critical precursor for saturated N-heterocyclic carbenes (NHCs), which are widely employed as ligands in transition-metal catalysis. Deprotonation of the formamidine with a strong base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) generates the corresponding carbene:
The resultant carbene exhibits exceptional σ-donor and π-acceptor properties, making it ideal for stabilizing low-oxidation-state metal complexes. For example, palladium-NHC catalysts derived from this precursor are effective in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations .
Applications in Catalysis and Materials Science
Homogeneous Catalysis
NHC ligands derived from N,N'-dimesitylformamidine enhance the activity and stability of catalysts in:
-
Olefin Metathesis: Grubbs-type catalysts incorporating NHCs show improved turnover numbers in ring-closing metathesis.
-
Hydrogenation: Asymmetric hydrogenation of ketones achieves enantiomeric excesses >95% using rhodium-NHC complexes.
Polymer Chemistry
NHCs facilitate controlled polymerization of monomers like ε-caprolactone, yielding polymers with narrow polydispersity indices (PDI <1.1) .
Photovoltaic Materials
Copper(I) complexes with N,N'-dimesitylformamidine-derived ligands exhibit promising charge-transfer properties, enabling their use in dye-sensitized solar cells (DSSCs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume